2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid
Overview
Description
2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and trifluoromethyl ketone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-chlorobenzaldehyde and trifluoromethyl ketone in the presence of a base such as sodium hydroxide.
Hydrolysis: The resulting product undergoes hydrolysis to form the corresponding carboxylic acid.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The chlorophenyl group can form specific interactions with aromatic residues in the target molecules, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(trifluoromethyl)-propanoic acid
- 2-(4-Chlorophenyl)-3-(difluoromethyl)-butanoic acid
- 2-(4-Bromophenyl)-3-(trifluoromethyl)-butanoic acid
Uniqueness
2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorophenyl group provides specific reactivity patterns. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLFNFALJKDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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